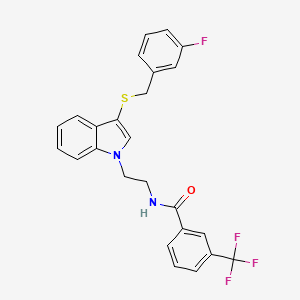![molecular formula C28H24N4O2 B11450625 7-(4-hydroxyphenyl)-3-methyl-1-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol](/img/structure/B11450625.png)
7-(4-hydroxyphenyl)-3-methyl-1-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other cellular targets, contributing to its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These include compounds like chloroquine and camptothecin, which share a similar quinoline nucleus.
Pyrazole Derivatives: Compounds such as pyrazolo[1,5-a]pyrimidines, which are structurally related and exhibit similar biological activities.
Uniqueness
7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is unique due to its specific substitution pattern and the combination of pyrazole and quinoline moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H24N4O2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
7-(4-hydroxyphenyl)-3-methyl-1-phenyl-4-pyridin-3-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C28H24N4O2/c1-17-25-26(19-6-5-13-29-16-19)27-23(30-28(25)32(31-17)21-7-3-2-4-8-21)14-20(15-24(27)34)18-9-11-22(33)12-10-18/h2-13,16,20,26,30,33H,14-15H2,1H3 |
InChI Key |
NJBKABMZUCSEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CN=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450549.png)
![4,4-dimethyl-N-prop-2-enyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11450556.png)

![2-methoxy-5-{(E)-[2-(9H-purin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B11450571.png)
![4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11450573.png)
![Ethyl 4-{[(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B11450581.png)
![7-Phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11450593.png)
![6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450594.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11450600.png)

![2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)-N-(4-methylbenzyl)acetamide](/img/structure/B11450610.png)
![Ethyl 4-({2-[(4-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11450615.png)
![Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11450634.png)
![Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450635.png)
